molecular formula C26H21FN2O3 B2838523 4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177506-85-2

4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B2838523
CAS No.: 1177506-85-2
M. Wt: 428.463
InChI Key: MIMUXDSTTFGLPT-UHFFFAOYSA-N
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Description

The compound 4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione features a complex spirocyclic architecture, combining benzopyran, pyrrolidine, and indole moieties. The 2-fluorophenyl group at the 4'-position introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

InChI

InChI=1S/C26H21FN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMUXDSTTFGLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. Key steps may include:

    Formation of the chromanone core: This can be achieved through cyclization reactions involving phenolic compounds.

    Spirocyclization: The spiro linkage between the chromanone and pyrrolidine rings can be formed using nucleophilic substitution or cycloaddition reactions.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the oxindole moiety: This can be synthesized through cyclization reactions involving isatin derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromanone and oxindole moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving spiro compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of chroman-4’-one-3’-spiro-3-N-methyl-4-(2-fluorophenyl)-pyrrolidine-2-spiro-3"-oxindole likely involves interaction with specific molecular targets, such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Fluorophenyl Derivatives
  • 4'-(2-Fluorophenyl) Target Compound : The ortho-fluorine substituent increases steric hindrance and may enhance metabolic stability compared to para-substituted analogs.
  • 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-... Melting point: Not reported, but structurally characterized via X-ray crystallography .
  • 1'-Methyl-1-(3-chloro-4-fluorophenyl)-2-thioxodispiro[...] (4q, ) : Combines chloro and fluoro substituents, showing a melting point of 252–254°C. The dual halogenation likely enhances lipophilicity and bioactivity .
Chlorophenyl and Bromophenyl Derivatives
  • 4'-(4-Bromo-phenyl)-1'-methyl-dispiro[...] () : Bromine’s bulkiness may reduce solubility but improve halogen bonding in biological targets. Structural analysis reveals puckered spiro rings .
  • 4′-(2,4-Dichlorophenyl)-1,1′-dimethylpiperidine-spiro[...] () : Dichloro substitution increases hydrophobicity and may confer antimicrobial activity, as seen in similar chlorinated spiroindoles .
Nitrophenyl and Trifluoromethylphenyl Derivatives
  • 1'-Methyl-4'-(3-nitrophenyl)-[...] () : The nitro group’s electron-withdrawing nature could enhance electrophilic reactivity but raises toxicity concerns. Safety guidelines highlight explosive and corrosive hazards .
  • 1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-[...] () : The CF₃ group significantly boosts lipophilicity and metabolic resistance, making it valuable in drug design. Safety protocols emphasize environmental toxicity risks .

Structural and Physicochemical Properties

Compound Name Substituent(s) Melting Point (°C) Key Structural Features Biological Relevance
Target Compound (4'-(2-Fluorophenyl)) 2-Fluorophenyl Not reported Benzopyran-pyrrolidine-indole fusion Potential CNS activity (inferred)
3ad () 4-Methoxyphenyl 151–152 Cyclopentane-indoline spiro system Not reported
4q () 3-Chloro-4-fluorophenyl 252–254 Thioxoimidazolidine-indoline spiro core Anticancer or antimicrobial
4'-(4-Bromo-phenyl) () 4-Bromophenyl Not reported Acenaphthylene-indane spiro framework Structural rigidity

Biological Activity

The compound 4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique dispiro structure, which contributes to its biological properties. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, dispiro compounds have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
4'-(2-Fluorophenyl)-...A549TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial activity is also noteworthy. Similar derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Case Study: Antimicrobial Efficacy
In a study conducted by Bennani et al., various pyrazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency, suggesting that the incorporation of fluorinated phenyl groups could enhance activity.

Neuroprotective Effects

Emerging research suggests that compounds resembling this structure may exhibit neuroprotective effects. The proposed mechanisms include:

  • Inhibition of oxidative stress
  • Modulation of neuroinflammatory responses
  • Regulation of neurotransmitter levels

Table 2: Neuroprotective Activities of Related Compounds

Compound NameModel SystemObserved Effect
Compound CRat modelReduced neuroinflammation
Compound DCell culture (neurons)Increased cell viability

The biological activity of This compound is likely mediated through multiple pathways:

  • Receptor Interaction : The compound may interact with specific receptors involved in apoptosis and cell proliferation.
  • Enzyme Inhibition : It could inhibit enzymes critical for cancer cell survival or bacterial growth.
  • Signal Transduction Modulation : Alterations in signaling pathways related to inflammation and oxidative stress are also possible.

Q & A

Q. What are the common synthetic routes for synthesizing this dispiro compound?

The synthesis typically involves multi-step reactions, including:

  • Spirocyclization : Formation of the indole-pyrrolidine core via acid-catalyzed cyclization.
  • Fluorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 2-fluorophenyl group.
  • Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate under basic conditions. Key catalysts include palladium for cross-coupling reactions, and solvents like DMF or toluene are often employed under inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon frameworks.
  • X-ray crystallography : Resolves absolute stereochemistry and spirocyclic conformation (e.g., torsion angles between benzopyran and indole moieties) .
  • Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Receptor binding assays : Radioligand displacement studies for serotonin or dopamine receptors, given structural analogs’ CNS activity .
  • Enzymatic inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. What are the key structural motifs influencing its bioactivity?

  • 2-Fluorophenyl group : Enhances lipophilicity and target affinity via halogen bonding.
  • Spirocyclic system : Restricts conformational flexibility, improving selectivity for biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, resolving ambiguities from NMR coupling constants .
  • DFT calculations : Compare computed 13C^{13}\text{C} chemical shifts with experimental NMR data to validate proposed conformers .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .

Q. What strategies optimize synthetic yield when encountering conflicting literature data?

  • Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, catalyst loading) to identify optimal conditions .
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while minimizing side reactions.
  • Chiral resolution : Use HPLC with amylose-based columns to separate enantiomers if asymmetric synthesis fails .

Q. How to model its interactions with biological targets using computational methods?

  • Molecular docking (AutoDock/Vina) : Predict binding poses in receptor active sites (e.g., 5-HT2A_{2A} serotonin receptor) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free energy calculations (MM/PBSA) : Quantify binding affinities and identify critical residues for mutagenesis studies .

Q. How to analyze hydrogen-bonding networks in its crystal structure?

  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···O, N–H···F) using CrystalExplorer .
  • Packing diagrams : Identify dimeric or chain motifs stabilized by intermolecular interactions.
  • Thermal ellipsoid plots : Evaluate disorder or thermal motion in the solid state .

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